2-Phenylbenzo[d]oxazole-5-carbonyl chloride
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Overview
Description
2-Phenylbenzo[d]oxazole-5-carbonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-5-carbonyl chloride typically involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the condensation of 2-aminophenol with benzoyl chloride under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted benzoxazoles, benzoxazole oxides, and benzoxazole amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenylbenzo[d]oxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The benzoxazole ring structure allows the compound to participate in electron transfer processes, making it effective in redox reactions and signaling pathways.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Similar in structure but contains a sulfur atom instead of oxygen.
2-Phenylbenzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.
2-Phenylbenzoxazole: Lacks the carbonyl chloride group but shares the benzoxazole core structure.
Uniqueness: 2-Phenylbenzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C14H8ClNO2 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C14H8ClNO2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WEWYWLDIPDDNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
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